molecular formula C25H20N2O3S2 B2905138 N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide CAS No. 922949-07-3

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Cat. No.: B2905138
CAS No.: 922949-07-3
M. Wt: 460.57
InChI Key: BZQCLEMUZNGATJ-UHFFFAOYSA-N
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Description

“N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide” is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a thiazole ring substituted with benzoyl and phenyl groups, along with a methoxyphenylthioacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable precursor such as 2-aminothiophenol, which undergoes cyclization with a benzoyl chloride derivative to form the thiazole ring.

    Substitution Reactions: The thiazole ring is then functionalized with a phenyl group through electrophilic aromatic substitution.

    Thioether Formation: The methoxyphenylthioacetamide moiety is introduced via a nucleophilic substitution reaction, where a methoxyphenylthiol reacts with a haloacetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, Friedel-Crafts catalysts (e.g., AlCl3), or nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

This compound could have several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and its substituents could play a crucial role in binding to these targets, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide
  • N-(5-benzoylthiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide
  • N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-methylphenyl)thio)acetamide

Uniqueness

“N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide” is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both benzoyl and phenyl groups on the thiazole ring, along with the methoxyphenylthioacetamide moiety, may confer distinct properties compared to similar compounds.

Properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3S2/c1-30-19-12-14-20(15-13-19)31-16-21(28)26-25-27-22(17-8-4-2-5-9-17)24(32-25)23(29)18-10-6-3-7-11-18/h2-15H,16H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQCLEMUZNGATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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